

Technical Support Center: Purification of CAS 326907-67-9

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Compound of Interest

Compound Name: 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid

CAS No.: 326907-67-9

Cat. No.: B3009420

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Molecule Identifier: 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid Chemical Class: Sulfonamide-substituted Benzoic Acid Key Physicochemical Property: Acidic (Carboxylic acid moiety, pKa ~3.5–4.0)[1]

Core Purification Protocol (The "Golden Path")[1][3]

The most frequent issue reported with CAS 326907-67-9 is peak tailing or irreversible adsorption on silica gel. This is caused by the interaction between the free carboxylic acid group and the acidic silanols on the stationary phase.[3]

Optimized Method: Acid-Modified Normal Phase

Do not run this compound under neutral conditions.[1] You must suppress the ionization of the carboxylic acid.[3]

Parameter	Recommendation	Technical Rationale
Stationary Phase	Silica Gel 60 (230–400 mesh)	Standard phase; cost-effective for intermediates.[1]
Mobile Phase A	Hexanes (or Heptane) + 1% Acetic Acid	Non-polar component.[3] Acid modifier keeps the target protonated ().
Mobile Phase B	Ethyl Acetate + 1% Acetic Acid	Polar component.[3] Acid modifier prevents peak broadening.[3]
Gradient Profile	10% B 60% B over 10–15 CV	The compound is moderately polar due to the sulfonamide/acid combo.[3]
Loading Method	Solid (Dry) Load	Solubility in Hexanes is likely poor.[3][4] Dissolve in DCM/MeOH, adsorb onto silica/Celite, and evaporate.
Detection	UV @ 254 nm	The benzoic acid moiety provides strong UV absorption. [3]

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Critical Note: Avoid amine modifiers (Triethylamine/Ammonia).[3] While they reduce tailing for basic compounds, they will form salts with CAS 326907-67-9 (

), altering retention times and potentially causing the compound to stick to the baseline or elute as a broad smear.[1]

Troubleshooting Guide (FAQ Format)

Q1: My product streaks across the column and elutes over 20 fractions. How do I fix this?

Diagnosis: This is classic "carboxylic acid tailing."^[3] The compound is partially ionizing on the silica surface.^[3] Solution:

- Add Modifier: Ensure your mobile phase contains 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid.^[3] This forces the equilibrium to the neutral, protonated form (), which interacts more predictably with the silica.^{[1][3]}
- Check Solubility: If the compound is crashing out inside the column, switch to a Dichloromethane (DCM) / Methanol (MeOH) system (also with 1% AcOH). Start with 100% DCM and gradient to 5% MeOH.^[3]

Q2: I see a major impurity at the solvent front (High). What is it?

Diagnosis: This is likely the sulfonyl chloride precursor (5-chlorosulfonyl-2-methoxybenzoic acid) if it hasn't hydrolyzed, or non-polar byproducts from the azepane coupling.^[1] Solution:

- These impurities are much less polar than the sulfonamide product.^[3]
- Hold the gradient at a low polarity (e.g., 10-15% EtOAc) for 2–3 Column Volumes (CV) to flush these out before ramping up to elute your product.^{[1][3]}

Q3: I see a spot on the baseline that never moves. Is this my product?

Diagnosis: This could be:

- Unreacted Azepane: As a secondary amine, azepane binds strongly to acidic silica.^[3]
- Hydrolyzed Sulfonic Acid: The byproduct 3-carboxy-4-methoxybenzenesulfonic acid is extremely polar.^[1] Solution:

- To confirm: Perform a mini-workup on a small aliquot.[3] Wash with 1N HCl.[3] If the baseline spot disappears from the organic layer, it was likely the azepane (which went into the aqueous acid layer).[1][3]
- Purification Strategy: Do not try to elute this. Let it stay on the column. Your product (CAS 326907-67-9) should elute in the mid-polar range (0.3–0.4 in 50% EtOAc/Hex + AcOH).[1]

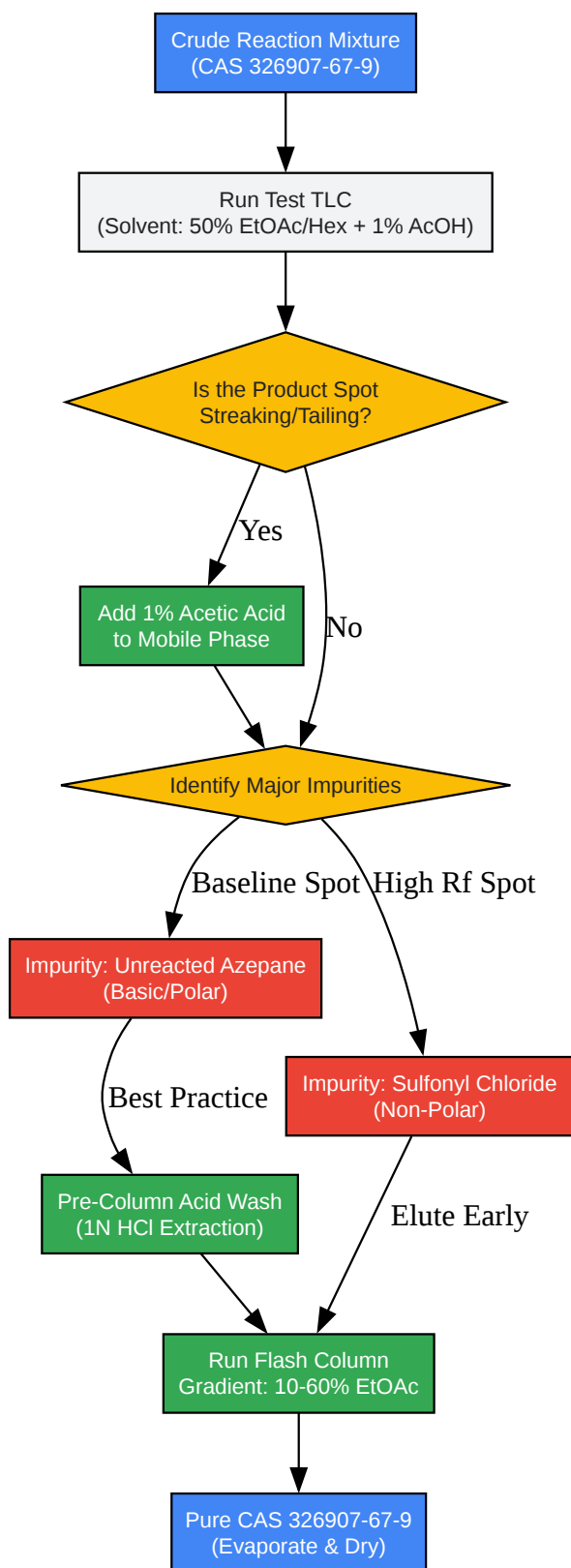
Q4: Can I use Reverse Phase (C18) instead?

Diagnosis: Yes, and it is often superior for benzoic acid derivatives.[1][3] Solution:

- Column: C18 (ODS).[3]
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[3]
- Benefit: The acid modifier is standard in HPLC/Flash C18, and the separation from the polar sulfonic acid byproduct is far easier.[1][3]

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying CAS 326907-67-9, specifically addressing the separation from common synthetic impurities (Azepane reagent and Sulfonyl Chloride precursor).



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Figure 1: Purification workflow emphasizing the management of acidic tailing and specific synthetic impurities.

Alternative "Workup-Only" Purification

Before committing to column chromatography, verify if an Acid/Base extraction can achieve >95% purity.^{[1][3]} This molecule is ideal for this technique due to its "switchable" solubility.^[3]

- Dissolve crude mixture in EtOAc.
- Wash with 1N HCl (Removes unreacted Azepane).^[3]
- Extract the organic layer with sat.^[3] NaHCO₃ (aq).^[3]
 - Mechanism:^{[1][3][5]} CAS 326907-67-9 becomes the sodium salt () and moves to the water layer.^[1]
 - Impurity Fate: Non-acidic impurities (bis-sulfonamides, esters) stay in the EtOAc.^{[1][3]}
- Separate layers. Discard EtOAc.
- Acidify the aqueous layer with 1N HCl to pH ~2.^[3]
 - Result: Product precipitates or oils out.^[3]
- Extract back into fresh EtOAc, dry over , and evaporate.

Why use this? It is faster, cheaper, and scalable compared to chromatography.^{[1][3]} Use the column only if this fails to remove specific non-acidic impurities.^[3]

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